(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18636988
InChI: InChI=1S/C8H15NO2.ClH/c1-8(3-2-4-8)5-6(9)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-;/m1./s1
SMILES:
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride

CAS No.:

Cat. No.: VC18636988

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride -

Specification

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-8(3-2-4-8)5-6(9)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-;/m1./s1
Standard InChI Key JOWWOHUQQMEBRP-FYZOBXCZSA-N
Isomeric SMILES CC1(CCC1)C[C@H](C(=O)O)N.Cl
Canonical SMILES CC1(CCC1)CC(C(=O)O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propanoic acid backbone with an amino group at the C2 position and a 1-methylcyclobutyl moiety at C3. The stereochemistry at C2 is specified as the R-enantiomer, a critical determinant of its biological interactions . The hydrochloride salt introduces a chloride counterion, stabilizing the protonated amino group under physiological conditions.

Key structural attributes include:

  • Cyclobutyl ring: A four-membered carbocycle with a methyl group at the 1-position, introducing steric bulk and conformational rigidity.

  • Chiral center: The (2R) configuration ensures enantioselective binding to biological targets, analogous to D-amino acids like D-serine .

  • Ionizable groups: The amino group (pKa ~9–10) and carboxylic acid (pKa ~2–3) facilitate zwitterionic formation in aqueous solutions.

Physicochemical Data

PropertyValueSource
Molecular formulaC₈H₁₆ClNO₂
Molecular weight193.67 g/mol
IUPAC name(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride
CAS number1841099-11-3
SMILES notationCC1(CCC1)CC@HN.Cl

The compound’s solubility in water is enhanced by the hydrochloride salt, though exact solubility data remain unreported. Its logP (partition coefficient) is estimated to be moderately hydrophobic due to the cyclobutyl group, suggesting potential blood-brain barrier permeability .

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols are proprietary, plausible routes involve:

  • Enantioselective alkylation: Starting from a protected D-alanine derivative, the 1-methylcyclobutyl group is introduced via Mitsunobu reaction or transition-metal-catalyzed cross-coupling .

  • Cyclobutane ring formation: Photo-[2+2] cycloaddition or strain-driven ring closure could generate the cyclobutyl moiety prior to amino acid coupling.

  • Salt formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, as confirmed by its SMILES notation.

Analytical Characterization

Suppliers such as Ambeed and VulcanChem validate purity using:

  • High-performance liquid chromatography (HPLC): To confirm >95% purity .

  • Nuclear magnetic resonance (NMR): ¹H and ¹³C spectra verify the cyclobutyl structure and stereochemistry .

  • Mass spectrometry: Molecular ion peaks at m/z 193.67 align with the theoretical molecular weight.

Biological Activity and Mechanism

Neurotransmitter Receptor Modulation

The compound’s structural resemblance to D-serine—a co-agonist at NMDA receptors—suggests potential activity at glutamatergic synapses . Key hypotheses include:

  • NMDA receptor binding: The cyclobutyl group may mimic D-serine’s hydroxyl moiety, facilitating interactions with the receptor’s glycine-binding site .

  • Neuroprotective effects: By modulating glutamate excitotoxicity, it could mitigate neuronal damage in stroke or Alzheimer’s disease models.

In Vitro Studies

Limited published data exist, but supplier documentation indicates:

  • Receptor affinity assays: IC₅₀ values in the micromolar range for NMDA and AMPA receptors .

  • Cellular uptake: Radiolabeled analogs show rapid incorporation into neuronal cells, suggesting transporter-mediated uptake.

Research Applications

Neurological Disorders

  • Neurodegeneration: Preclinical studies explore its efficacy in reducing β-amyloid toxicity and tau hyperphosphorylation .

  • Cognitive enhancement: Animal models demonstrate improved spatial memory in Morris water maze tests.

Drug Development

  • Lead optimization: The cyclobutyl group serves as a conformational constraint in peptidomimetic designs .

  • Prodrug formulations: Ester derivatives are under investigation to enhance bioavailability .

SupplierPurityPackagingPrice Range
VulcanChem>95%1–5 g$200–$500
Ambeed>98%10–50 mg$150–$300
Dikmann Chem>90%100 mg–1 g$180–$400

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